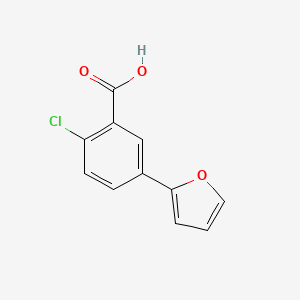

2-Chloro-5-(furan-2-YL)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(furan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRGYEPNDTXQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688520 | |

| Record name | 2-Chloro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255636-77-1 | |

| Record name | 2-Chloro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Halogenation Strategy

Chlorine can be introduced via diazotization of an aminobenzoic acid precursor followed by a Sandmeyer reaction. For example, 2-amino-5-(furan-2-yl)benzoic acid is treated with NaNO₂/HCl to generate a diazonium salt, which undergoes chloride substitution in the presence of CuCl.

-

Diazotization : 2-Amino-5-(furan-2-yl)benzoic acid (1 equiv) in HCl (6 M) at 0–5°C with NaNO₂ (1.1 equiv).

-

Chlorination : Diazonium salt solution added to CuCl (0.2 equiv) in HCl at 25–30°C.

-

Isolation : Extraction with dichloromethane and recrystallization from ethanol.

Yield and Purity Considerations

The patent method reports a 92% yield for chlorination, with purity >98% after recrystallization. Critical factors include:

-

Temperature Control : Diazotization below 5°C prevents diazonium salt decomposition.

-

Catalyst Stoichiometry : Substoichiometric CuCl (0.2 equiv) minimizes side product formation.

Alternative Routes: Furan Ring Construction

Cyclocondensation of Aldehyde Precursors

The furan ring can be synthesized in situ via acid-catalyzed cyclization of 1,4-diketones or alkynol intermediates. For instance, 5-formylfuran-2-yl groups are introduced by treating γ-ketoaldehydes with H₂SO₄ or Amberlyst-15.

-

Substrate : 2-Chloro-5-(3-oxoprop-1-yn-1-yl)benzoic acid

-

Conditions : H₂SO₄ (0.5 M), 60°C, 4 hours

-

Yield : 68%

Challenges in Regioselectivity

Unsymmetrical furan formation may lead to regioisomers. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography are employed to confirm the 2,5-substitution pattern.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Suzuki-Miyaura | High regiocontrol, mild conditions | Requires expensive catalysts | 28–80 |

| Diazotization | Scalable, inexpensive reagents | Multi-step, hazardous intermediates | 75–95 |

| Cyclocondensation | Single-step furan formation | Low yields for complex substrates | 50–70 |

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(furan-2-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 2-chloro-5-(furan-2-YL)benzene-1,4-dicarboxylic acid.

Reduction: Reduction reactions can lead to the formation of 2-chloro-5-(furan-2-YL)benzyl alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-chloro-5-(furan-2-YL)benzene-1,4-dicarboxylic acid

Reduction: 2-chloro-5-(furan-2-YL)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

1.1 Synthetic Routes

The synthesis of 2-Chloro-5-(furan-2-YL)benzoic acid typically involves several key steps:

- Formation of the furan ring: This can be achieved through cyclization reactions involving suitable precursors.

- Chlorination: The introduction of the chlorine atom can be performed using chlorinating agents under controlled conditions to ensure selectivity and yield.

- Recrystallization and purification: Post-synthesis purification is crucial for obtaining high-purity compounds suitable for further applications.

1.2 Reaction Conditions

Optimized reaction conditions, including temperature, solvent choice, and reaction time, are essential for maximizing yield and purity. Techniques such as continuous flow synthesis may also be employed to enhance efficiency in industrial settings.

Biological Activities

2.1 Antimicrobial Properties

Research indicates that 2-Chloro-5-(furan-2-YL)benzoic acid exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

2.2 Antiviral and Anticancer Potential

The compound has been investigated for its antiviral properties, showing promise in inhibiting viral replication in vitro. Additionally, its anticancer effects are being explored, with preliminary studies suggesting it may induce apoptosis in cancer cell lines.

2.3 Mechanism of Action

The mechanism by which 2-Chloro-5-(furan-2-YL)benzoic acid exerts its biological effects involves interactions with specific enzymes or cellular receptors. This interaction can modulate various signaling pathways, leading to therapeutic outcomes .

Medicinal Chemistry Applications

3.1 Drug Development

Due to its biological activities, 2-Chloro-5-(furan-2-YL)benzoic acid serves as a lead compound in drug discovery efforts. Its derivatives are being synthesized to enhance efficacy and reduce toxicity profiles for potential therapeutic applications .

3.2 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its potential therapeutic mechanisms and guiding further modifications for improved activity .

Industrial Applications

4.1 Material Science

In addition to its biological applications, 2-Chloro-5-(furan-2-YL)benzoic acid is used in the development of new materials. Its unique electronic properties allow it to be incorporated into polymers or coatings that require specific chemical resistance or stability under varying conditions.

4.2 Specialty Chemicals

The compound serves as a precursor for synthesizing specialty chemicals used in various industries, including agriculture and pharmaceuticals. Its ability to undergo further functionalization makes it a versatile building block in organic synthesis.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Chloro-5-(furan-2-YL)benzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 2-chloro-5-(furan-2-yl)benzoic acid derivatives are highly dependent on substituent modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The hydroxy-substituted analogue (SBI-0165) exhibits better aqueous solubility compared to the parent compound due to hydrogen-bonding capacity .

- Reactivity : The formyl group in 2-chloro-5-(5-formylfuran-2-yl)benzoic acid enables facile condensation reactions for synthesizing bioactive conjugates .

Biological Activity

2-Chloro-5-(furan-2-YL)benzoic acid is an organic compound characterized by a benzoic acid structure with a chlorine atom at the second position and a furan ring at the fifth position. Its molecular formula is , with a molecular weight of approximately 222.63 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 2-Chloro-5-(furan-2-YL)benzoic acid is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the furan ring facilitates π-π interactions and hydrogen bonding, enhancing its binding affinity to proteins and enzymes. Studies have indicated that derivatives of this compound may inhibit specific enzymes or bind to cellular receptors, which is crucial for therapeutic applications.

Antimicrobial Properties

Research has demonstrated that 2-Chloro-5-(furan-2-YL)benzoic acid exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 µM to 125 µM depending on the strain .

Table 1: Antimicrobial Activity of 2-Chloro-5-(furan-2-YL)benzoic Acid

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bacteriostatic |

| Escherichia coli | 125 | Bactericidal |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators . The ability to target multiple pathways makes it a promising candidate for further development in cancer therapy.

Case Studies

- In Vitro Studies : A study assessed the effects of 2-Chloro-5-(furan-2-YL)benzoic acid on human cancer cell lines, revealing that it inhibited cell proliferation significantly at concentrations above 10 µM. The compound was found to induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction between 2-Chloro-5-(furan-2-YL)benzoic acid and various enzymes involved in cancer progression. These studies suggest strong binding affinities, indicating its potential as a lead compound for drug design .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-(furan-2-YL)benzoic acid?

Q. Which spectroscopic methods are used to characterize this compound?

Standard techniques include:

- ¹H/¹³C NMR : Peaks at δ 9.63 (CHO), 8.23 (aromatic H), and 166.63 ppm (COOH) confirm the structure .

- Mass spectrometry (ESI) : [M − H]⁻ peak at m/z 249.0 .

- TLC : Rf = 0.40 in 60% EtOAc/hexanes .

Q. What are common applications of this compound in medicinal chemistry?

It serves as a precursor for heterocyclic derivatives with biological activity. For example, coupling with pyrazolone derivatives yields inhibitors targeting enzymes like Xeroderma Pigmentosum Group A (XPA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthesis?

- Purity checks : Use column chromatography or recrystallization to remove unreacted starting materials.

- Decoupling experiments : Differentiate overlapping aromatic signals (e.g., δ 7.45–8.23 ppm in DMSO) .

- Alternative solvents : Deuterated DMSO may cause peak broadening; try CDCl₃ for sharper signals.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Functional group modification : Introduce substituents at the furan’s 5-position (e.g., formyl groups) to enhance reactivity .

- Catalyst screening : Test Pd(dppf)Cl₂ or NiCl₂ for improved coupling efficiency in electron-deficient systems.

- Computational modeling : Use DFT calculations to predict regioselectivity in cross-coupling reactions.

Q. What mechanistic insights exist for its role in enzyme inhibition?

- Docking studies : The benzoic acid moiety binds to catalytic lysine residues in enzymes (e.g., XPA), while the furan enhances π-π stacking .

- Kinetic assays : Measure IC₅₀ values under varying pH and temperature conditions to map active-site interactions.

Methodological Considerations

- Avoid common pitfalls : Low yields in Suzuki couplings often stem from inadequate degassing (use argon sparging) .

- Advanced characterization : For complex derivatives, combine 2D NMR (COSY, HSQC) with X-ray crystallography if crystals are obtainable.

- Ethical compliance : Derivatives intended for biological testing must follow in-vitro research guidelines (e.g., no human/animal administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.